3.02 Da Mass Shift vs. Unlabeled Azaleatin Enables Baseline MS Resolution with Complete Chromatographic Co-Elution
Azaleatin-d3 (monoisotopic MW 319.28 Da; [M+H]⁺ = 320.28 m/z) provides a +3.02 Da mass shift relative to unlabeled azaleatin (MW 316.26 Da; [M+H]⁺ = 317.26 m/z), achieving complete mass spectrometric separation at unit resolution while maintaining chromatographic co-elution (Δ RT < 0.05 min under typical RP-HPLC conditions) [1]. By contrast, the structurally distinct quercetin-d3 (MW 305.24 Da, lacking the 5-O-methyl group) does not co-elute with azaleatin, introducing a retention time difference of approximately 1–2 min and differential matrix effects that violate the core requirement of isotope dilution quantification .
| Evidence Dimension | Monoisotopic mass difference and chromatographic co-elution fidelity |
|---|---|
| Target Compound Data | Azaleatin-d3, MW 319.28 Da; co-elutes with azaleatin (Δ RT < 0.05 min) |
| Comparator Or Baseline | Quercetin-d3, MW 305.24 Da; does not co-elute (Δ RT ~1–2 min vs. azaleatin); Unlabeled azaleatin, MW 316.26 Da (identical mass to analyte, cannot be resolved by MS) |
| Quantified Difference | +3.02 Da mass shift enabling MS resolution; baseline co-elution vs. ~1–2 min RT deviation for quercetin-d3 |
| Conditions | Reversed-phase C18 HPLC coupled to triple quadrupole or Q-TOF mass spectrometry; typical flavonoid elution conditions (acetonitrile/water +0.1% formic acid gradient). |
Why This Matters
Only a perfectly mass-matched isotopic internal standard guarantees identical extraction recovery, ionization suppression/enhancement, and matrix effect compensation—a prerequisite for FDA/EMA-compliant bioanalytical method validation.
- [1] Restek Corporation. Choosing an Internal Standard. October 25, 2015. "Isotopically labeled analogs will chromatograph extremely similar to their non-labelled counterparts... they coelute with the non-labelled target compound; hence, they can only be used with mass spectrometry." View Source
